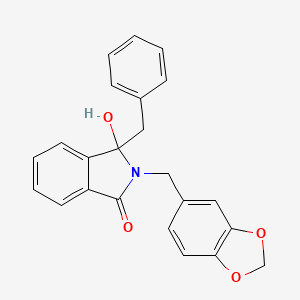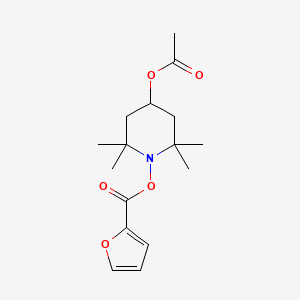
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone involves the inhibition of this compoundβ. This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen synthesis, gene expression, and cell survival. Inhibition of this compoundβ by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to protect neurons from damage caused by oxidative stress and to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone in lab experiments is its high potency and selectivity for this compoundβ. This allows for precise manipulation of the signaling pathways involved in various cellular processes. Additionally, this compound has been extensively studied, and its effects on various cellular processes are well-documented. However, one limitation of using this compound in lab experiments is its relatively high cost.
未来方向
There are several future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone. One area of interest is the development of more potent and selective inhibitors of this compoundβ. Additionally, further research is needed to understand the precise mechanisms by which this compound exerts its effects on various cellular processes. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.
合成方法
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone involves a series of chemical reactions. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form 2-(1,3-benzodioxol-5-ylmethyl)-3-aminobenzaldehyde. The final step involves the cyclization of 2-(1,3-benzodioxol-5-ylmethyl)-3-aminobenzaldehyde with phthalic anhydride to form this compound.
科学研究应用
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to protect neurons from damage caused by oxidative stress and to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxyisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-18-8-4-5-9-19(18)23(26,13-16-6-2-1-3-7-16)24(22)14-17-10-11-20-21(12-17)28-15-27-20/h1-12,26H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSHDTXDUMPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3(CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-aminopyrimidin-2-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5290431.png)
![3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5290442.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5290454.png)

![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)
![N-benzyl-4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoroaniline](/img/structure/B5290481.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)
![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
